1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
CAS No.: 1219957-83-1
Cat. No.: VC2835971
Molecular Formula: C10H23Cl2N3
Molecular Weight: 256.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219957-83-1 |
|---|---|
| Molecular Formula | C10H23Cl2N3 |
| Molecular Weight | 256.21 g/mol |
| IUPAC Name | 1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10;;/h10-11H,2-9H2,1H3;2*1H |
| Standard InChI Key | IKNSMRVHFWNHBF-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2CCNC2.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1)CC2CCNC2.Cl.Cl |
Introduction
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound with the CAS number 1219957-83-1. It is a derivative of piperazine, a heterocyclic amine, which is commonly used in pharmaceuticals and chemical research. The compound's molecular formula is C10H23Cl2N3, and its molecular weight is approximately 256.216 g/mol .
Synthesis and Preparation
While specific synthesis methods for 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride are not detailed in the available literature, it can be inferred that its preparation involves the reaction of a piperazine derivative with a pyrrolidine-containing reagent, followed by acidification with hydrochloric acid to form the dihydrochloride salt.
Research Findings and Applications
While direct research findings on this compound are scarce, related compounds have shown promise in various biomedical applications. For instance, piperazine derivatives have been explored for their antiviral properties against viruses like HIV-1 . The structural similarity suggests potential avenues for investigation in similar therapeutic areas.
6.2. Potential Applications
| Application Area | Related Compounds |
|---|---|
| Antiviral Activity | Piperazine derivatives against HIV-1 |
| Antibacterial/Fungal Activity | Piperazine derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume